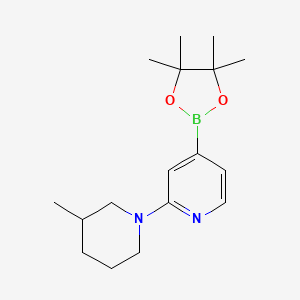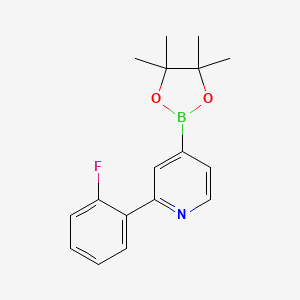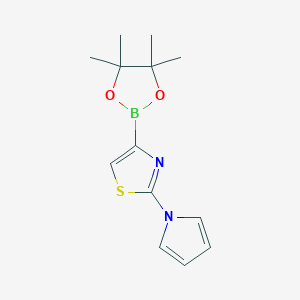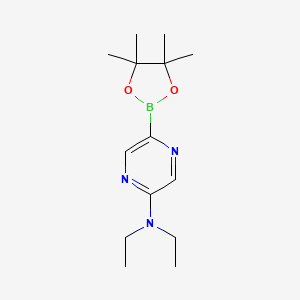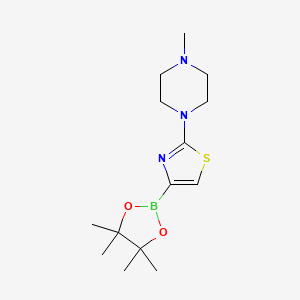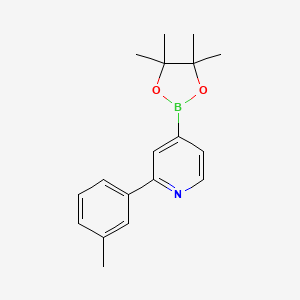
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester
Descripción general
Descripción
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester (2-TPBP) is an organic compound that has recently become an important tool in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of ways to create a variety of compounds. It has been used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, it has a wide range of applications in biochemistry, medicinal chemistry, and other fields of science.
Mecanismo De Acción
The mechanism of action of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is based on its ability to form a complex with a palladium catalyst. This complex then acts as a catalyst for the formation of aryl or alkyl halide bonds. The reaction is highly efficient, with yields of up to 99%.
Biochemical and Physiological Effects
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative stress and to be an effective inhibitor of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in laboratory experiments is its high efficiency. The reaction is highly efficient, with yields of up to 99%. In addition, it is relatively easy to synthesize, and the reaction can be carried out in an inert atmosphere. The main limitation of using 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is the need for a palladium catalyst, which can be expensive and difficult to obtain.
Direcciones Futuras
The use of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. In addition, it could be used in the synthesis of metal complexes for use in catalysis, electrochemistry, and drug delivery. Finally, it could be used to synthesize organic compounds for use in biochemistry and medicinal chemistry.
Métodos De Síntesis
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized in a variety of ways. The most commonly used synthesis method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid pinacol ester and an aryl or alkyl halide. This reaction is catalyzed by a palladium catalyst and is usually carried out in an inert atmosphere. The reaction is highly efficient, with yields of up to 99%.
Aplicaciones Científicas De Investigación
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It can be used as a catalyst for the synthesis of polymers, pharmaceuticals, and other compounds. It can also be used to synthesize metal complexes, which can be used in catalysis, electrochemistry, and drug delivery. In addition, it has been used in the synthesis of organic compounds for use in biochemistry and medicinal chemistry.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLDGUTAWGJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140080 | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tolyl)pyridine-4-boronic acid pinacol ester | |
CAS RN |
1402172-13-7 | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







